1-{4-[4-(2-Naphthylsulfonyl)Piperazino]Phenyl}-1-Ethanone is a chemical compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a sulfonamide functional group, making it relevant in medicinal chemistry due to its potential pharmacological applications. The molecular formula for this compound is , and it has a molecular weight of 354.43 g/mol.
The compound can be sourced from various chemical suppliers and databases, including Matrix Scientific and PubChem, which provide detailed information about its structure, properties, and potential applications in scientific research.
1-{4-[4-(2-Naphthylsulfonyl)Piperazino]Phenyl}-1-Ethanone is classified as a sulfonamide due to the presence of the sulfonyl group (R−S(=O)₂−NR₂). This classification is significant because sulfonamides have been widely studied for their antibacterial properties and other therapeutic effects.
The synthesis of 1-{4-[4-(2-Naphthylsulfonyl)Piperazino]Phenyl}-1-Ethanone typically involves multi-step organic reactions. Two common methods for synthesizing piperazine derivatives include:
The molecular structure of 1-{4-[4-(2-Naphthylsulfonyl)Piperazino]Phenyl}-1-Ethanone features a central ethanone group flanked by a piperazine ring and a naphthylsulfonyl moiety. The structural representation can be described using InChI and SMILES notations:
InChI=1S/C18H22N2O2S/c1-18(25)20-14-6-8-16(9-7-14)21-17(19)15-10-12-22(23)13-11-15/h6-9,14H,10-12H2,1-5H3CC(=O)N1CCN(CC1)c2ccc(cc2)S(=O)(=O)c3cccc(c3)n4ccccc4The compound has a high degree of symmetry and features multiple functional groups that contribute to its chemical reactivity and biological activity.
The primary chemical reactions involving 1-{4-[4-(2-Naphthylsulfonyl)Piperazino]Phenyl}-1-Ethanone include:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy.
The mechanism of action for compounds like 1-{4-[4-(2-Naphthylsulfonyl)Piperazino]Phenyl}-1-Ethanone often involves interactions with specific biological targets such as enzymes or receptors.
Research indicates that similar piperazine derivatives may act as inhibitors for certain enzymes or modulate neurotransmitter systems, contributing to their therapeutic effects.
1-{4-[4-(2-Naphthylsulfonyl)Piperazino]Phenyl}-1-Ethanone has potential applications in:
This compound exemplifies the ongoing research into piperazine derivatives and their therapeutic potentials in modern medicine.
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1